Methyl 5-(2-naphthylsulfonyl)amino-3-(methoxycarbonyl)benzoate
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Overview
Description
Methyl 5-(2-naphthylsulfonyl)amino-3-(methoxycarbonyl)benzoate is a complex organic compound with a unique structure that combines a naphthylsulfonyl group and a methoxycarbonyl group attached to a benzoate core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(2-naphthylsulfonyl)amino-3-(methoxycarbonyl)benzoate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the benzoate core: This can be achieved through esterification reactions where benzoic acid is reacted with methanol in the presence of an acid catalyst.
Introduction of the naphthylsulfonyl group: This step involves the sulfonylation of the benzoate core using 2-naphthylsulfonyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and solvents to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(2-naphthylsulfonyl)amino-3-(methoxycarbonyl)benzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl and methoxycarbonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzoate derivatives.
Scientific Research Applications
Methyl 5-(2-naphthylsulfonyl)amino-3-(methoxycarbonyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for the synthesis of new pharmaceuticals.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5-(2-naphthylsulfonyl)amino-3-(methoxycarbonyl)benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-(2-naphthylsulfonyl)amino-3-(carboxy)benzoate: Similar structure but with a carboxy group instead of a methoxycarbonyl group.
Methyl 5-(2-naphthylsulfonyl)amino-3-(hydroxy)benzoate: Similar structure but with a hydroxy group instead of a methoxycarbonyl group.
Uniqueness
Methyl 5-(2-naphthylsulfonyl)amino-3-(methoxycarbonyl)benzoate is unique due to the presence of both the naphthylsulfonyl and methoxycarbonyl groups, which confer specific chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
dimethyl 5-(naphthalen-2-ylsulfonylamino)benzene-1,3-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO6S/c1-26-19(22)15-9-16(20(23)27-2)11-17(10-15)21-28(24,25)18-8-7-13-5-3-4-6-14(13)12-18/h3-12,21H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQPOZNHZTMLTJO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)NS(=O)(=O)C2=CC3=CC=CC=C3C=C2)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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